

On-Target Validation of (+)-SHIN1 Using its Inactive Enantiomer, (-)-SHIN1

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Compound of Interest

Compound Name: (+)-SHIN1

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A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the on-target effects of the active SHMT inhibitor, **(+)-SHIN1**, with its inactive enantiomer, **(-)-SHIN1**, to validate its mechanism of action. The data presented herein is crucial for researchers in drug discovery and development, offering clear, experimentally-supported evidence of **(+)-SHIN1**'s specific inhibitory activity.

Summary of On-Target Effects: (+)-SHIN1 vs. (-)-SHIN1

(+)-SHIN1 is a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, enzymes critical for one-carbon (1C) metabolism.^{[1][2][3]} The on-target activity of **(+)-SHIN1** is validated by comparing its effects to its inactive enantiomer, **(-)-SHIN1**, which serves as a rigorous negative control.^[1]

Key Findings:

- Stereoselective Inhibition:** **(+)-SHIN1** demonstrates potent, stereoselective inhibition of cell growth and SHMT activity, whereas **(-)-SHIN1** is largely inactive.^[1]
- Phenocopying Genetic Deletion:** The metabolic consequences of **(+)-SHIN1** treatment closely mirror those observed with genetic deletion of SHMT1/2, further confirming its on-target action.

- **Rescue by Formate:** The anti-proliferative effects of **(+)-SHIN1** can be rescued by the addition of formate, a downstream product of the SHMT reaction, indicating that the cellular effects are due to the depletion of the 1C pool.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, highlighting the differential effects of **(+)-SHIN1** and **(-)-SHIN1**.

Table 1: In Vitro Inhibition of Human SHMT1 and SHMT2

Compound	Target	IC50 (nM)
(+)-SHIN1	SHMT1	5
SHMT2	13	

Table 2: Cell Growth Inhibition in HCT-116 Cells

Compound	Cell Line	IC50
(+)-SHIN1	HCT-116 (WT)	870 nM
(-)-SHIN1	HCT-116 (WT)	No significant effect up to 30 μ M
(+)-SHIN1	HCT-116 (SHMT2 knockout)	< 50 nM

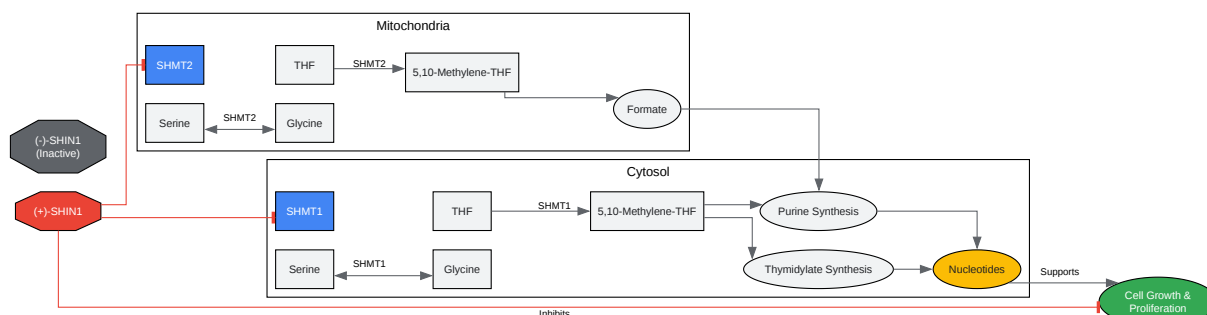
Table 3: Metabolic Effects of SHIN1 Treatment in HCT-116 Cells

Treatment (5 μ M)	M+2 ¹³ C-labeling of ADP (from ¹³ C-serine)	M+2 ¹³ C-labeling of Glutathione (from ¹³ C-serine)
DMSO (Control)	~25%	~20%
(+)-SHIN1	Near complete blockade	Near complete blockade
(-)-SHIN1	No significant blockade	No significant blockade

Signaling Pathway and Experimental Workflow

SHMT Inhibition Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream consequences of its inhibition by **(+)-SHIN1**.

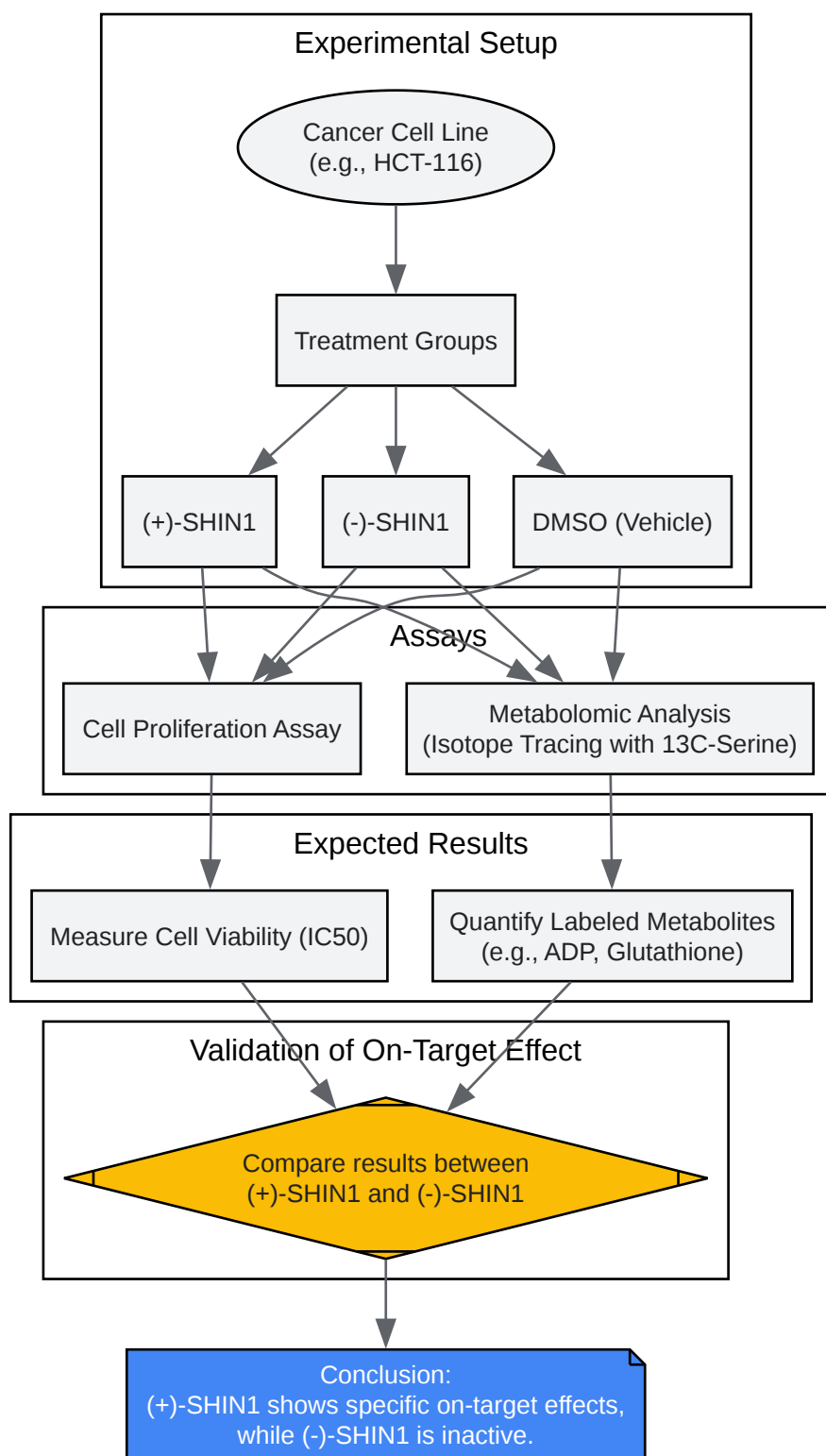


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Caption: Mechanism of **(+)-SHIN1** action on the SHMT pathway.

Experimental Workflow: Validating On-Target Effects

This workflow outlines a typical experiment to validate the on-target effects of **(+)-SHIN1** using **(-)-SHIN1** as a negative control.



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Caption: Workflow for validating **(+)-SHIN1** on-target effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cell Growth Inhibition Assay

- **Cell Seeding:** Seed HCT-116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **(+)-SHIN1** or **(-)-SHIN1** (e.g., from 0.01 to 30 μ M). Include a DMSO-only control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Viability Assessment:** Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.
- **Data Analysis:** Normalize the data to the DMSO control and calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Metabolite Labeling with ¹³C-Serine

- **Cell Culture:** Culture HCT-116 cells in media containing uniformly labeled ¹³C-serine.
- **Compound Treatment:** Treat the cells with 5 μ M **(+)-SHIN1**, 5 μ M **(-)-SHIN1**, or a DMSO control for 24 hours.
- **Metabolite Extraction:** After incubation, rapidly quench metabolism and extract intracellular metabolites using a cold methanol/water/chloroform extraction procedure.
- **LC-MS/MS Analysis:** Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the fractional labeling of downstream metabolites such as ADP and glutathione.
- **Data Analysis:** Compare the M+2 labeling fraction (indicating the incorporation of two ¹³C atoms from serine) between the different treatment groups. A significant reduction in the M+2 fraction in **(+)-SHIN1** treated cells compared to DMSO and **(-)-SHIN1** treated cells indicates on-target inhibition of SHMT.

This guide provides a foundational understanding of how to validate the on-target effects of **(+)-SHIN1** using its inactive enantiomer. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating one-carbon metabolism and developing novel therapeutics targeting this pathway.

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